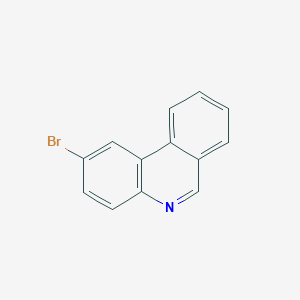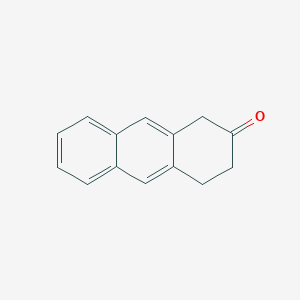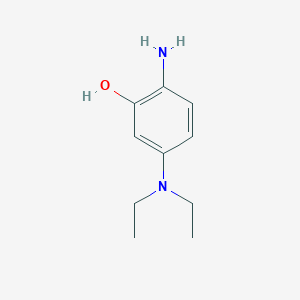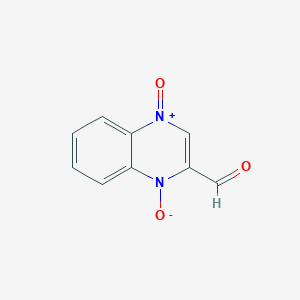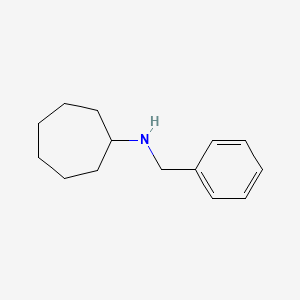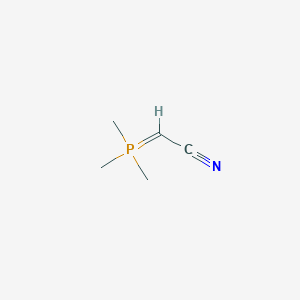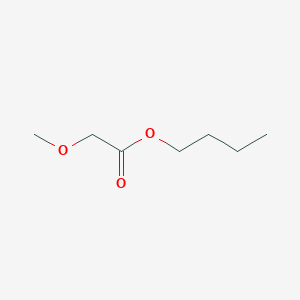
Benzyl-dimethyl-phenyl-silane
Overview
Description
Benzyl-dimethyl-phenyl-silane is an organosilicon compound. It is structurally related to toluene, with a silyl group replacing the methyl group . It is used as a silylating agent in homocoupling reactions to produce well-defined polymers .
Synthesis Analysis
The synthesis of Benzyl-dimethyl-phenyl-silane involves a Grignard reaction. In the first step, phenylmagnesium bromide is added to form Ph−Si (OEt) 3. The resulting product is then reduced with LiAlH 4 to afford phenylsilane . Another method involves the use of palladium-catalyzed silyl-Heck reaction .Molecular Structure Analysis
The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Benzyl-dimethyl-phenyl-silane molecule .Chemical Reactions Analysis
Benzyl-dimethyl-phenyl-silane is involved in various chemical reactions. For instance, it is used in the hydrogenation of benzaldehyde over noble metal catalysts . It also participates in the photoinduced hydrosilylation process .Scientific Research Applications
Applications in Organometallic Chemistry
Benzyl-dimethyl-phenyl-silane and its derivatives have significant applications in organometallic chemistry. For instance, the study of zwitterionic λ5Si-silicates with Si−S bonds that contain a square-pyramidal Si-coordination polyhedron is an example of its use in creating new organometallic compounds (Seiler, Büttner, Penka, & Tacke, 2005). Similarly, the synthesis and analysis of phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers demonstrate its utility in producing organosilicon compounds (Fleming, Roberts, & Smith, 1998).
Enhancing Lithium-Ion Battery Performance
Phenyl tris-2-methoxydiethoxy silane (PTMS), a derivative of benzyl-dimethyl-phenyl-silane, has been studied as an additive in the PC-based electrolyte of lithium-ion batteries. Its ability to suppress the co-intercalation of PC and enhance the electrochemical properties of the modified electrolyte highlights its potential in improving lithium-ion battery performance (Xia et al., 2008).
Development of Polymerization Techniques
The synthesis of mono- and di-functional benzyl and phenethyl derivatives containing silicon, where dimethylbis(p-tolyl)silane is converted into various derivatives, reflects its importance in the field of polymer chemistry. These derivatives serve as precursors for the development of new polymers with specific properties (Rotman, Gertner, & Zilkha, 1967).
Catalysis and Chemical Reactions
In catalysis, poly(dimethyl)silane-supported palladium catalysts have shown high hydrogenation activity, outperforming traditional Pd/C catalysts. These catalysts, which do not contain benzene rings, demonstrate the diverse catalytic applications of benzyl-dimethyl-phenyl-silane derivatives (Kobayashi et al., 2015).
Biocatalysis in Organosilicon Compounds
Organosilicon compounds, including those derived from benzyl-dimethyl-phenyl-silane, have been explored for their biological activity and potential as new drug forms. The capacity of yeast Trigonopsis variabilis for the enantioselective reduction of these compounds highlights their significance in biocatalysis and pharmaceutical applications (Fischer, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of Benzyl-dimethyl-phenyl-silane research could involve the development of more efficient, more selective, and cheaper catalysts for a more economical production of organosilicon materials having superior properties . It could also involve the study of reaction mechanisms using ab initio and Density Functional Theory (DFT) methods alone, and in combination with molecular dynamics (MD) or Monte Carlo (MC) methods .
properties
IUPAC Name |
benzyl-dimethyl-phenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Si/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIVROSZNXEXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508858 | |
| Record name | Benzyl(dimethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-dimethyl-phenyl-silane | |
CAS RN |
17938-20-4 | |
| Record name | Benzyl(dimethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



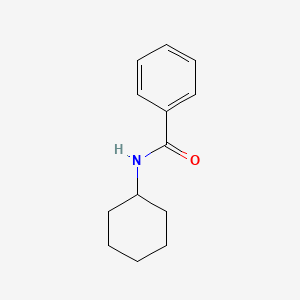

![Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-](/img/structure/B3048599.png)

